4-Chloro-3-nitrocinnamic acid
Description
Historical Context and Discovery within Cinnamic Acid Derivatives Research
The study of cinnamic acid and its derivatives dates back to the 19th century. The parent compound, cinnamic acid, was known for its presence in natural products like cinnamon. nih.gov The exploration of nitrated derivatives began with chemists like Luigi Chiozza, who, in the 1850s, studied the reaction of nitric acid with cinnamic acid to produce nitrocinnamic acid. scielo.org.mx This early work was foundational, demonstrating that the aromatic ring of cinnamic acid could be chemically modified to create new substances with different properties.
The specific synthesis of 4-chloro-3-nitrocinnamic acid is a product of the systematic advancement of organic synthesis in the late 19th and early 20th centuries. Following the development of key reactions for synthesizing cinnamic acids, such as the Perkin reaction, chemists began to explore a wide array of substituted benzaldehydes as starting materials. The synthesis of this compound can be achieved by reacting 4-chloro-3-nitrobenzaldehyde (B100839) with acetic anhydride, a method that allows for the direct installation of the desired chloro and nitro substituents onto the cinnamic acid framework. chembk.comchemicalbook.com The discovery and synthesis of this compound were therefore not an isolated event, but a logical progression in the broader scientific effort to create and characterize a diverse library of cinnamic acid derivatives to investigate the effects of various functional groups on chemical reactivity and potential applications.
Significance and Research Trajectory in Organic Chemistry
This compound is recognized as a versatile building block and a key intermediate in organic synthesis. chemimpex.combiosynth.com Its significance stems from the combination of three reactive sites: the carboxylic acid group, the alkene double bond, and the substituted aromatic ring. The chloro and nitro groups on the phenyl ring are particularly important as they activate the molecule for various transformations. chemimpex.com
The chloro group, being an electron-withdrawing group, increases the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. cymitquimica.com The nitro group can be readily reduced to an amino group, which serves as a handle for introducing new functionalities, such as in the formation of amides or the construction of heterocyclic rings. This versatility makes the compound a valuable precursor for more complex molecules. chemimpex.com
Its utility is demonstrated in its application as a starting material for pharmaceuticals, agrochemicals, and dyes. chemimpex.com The ability to undergo a wide range of chemical transformations makes it a significant tool for chemists aiming to construct elaborate molecular architectures. chemimpex.com
Current Research Landscape and Emerging Areas of Investigation
The unique chemical properties of this compound have positioned it as a compound of interest in several modern research areas. Its applications are diverse, ranging from the development of new medicines to the creation of advanced materials. chemimpex.com
Key Research Applications:
| Research Area | Description of Application | Source(s) |
| Pharmaceutical Development | Serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer drugs. chemimpex.com Its derivatives have shown promising biological activity in anti-cancer research. chemimpex.com It is also a building block for protease inhibitors. | chemimpex.comlookchem.com |
| Material Science | Used in the development of advanced materials such as specialized polymers and coatings. chemimpex.com It is also investigated for photochemical applications, where it can be used to design light-absorbing materials. chemimpex.com | chemimpex.comsigmaaldrich.com |
| Organic Synthesis | Widely employed as a versatile intermediate for creating complex organic molecules and exploring new chemical reactions and synthetic pathways. chemimpex.combiosynth.com It is a precursor for various dyes and agrochemicals. chemimpex.com | chemimpex.combiosynth.com |
| Biochemical Research | Utilized in studies involving enzyme inhibition and receptor binding, which helps in understanding biological processes and the mechanisms of drug action. chemimpex.com | chemimpex.com |
| Analytical Chemistry | Employed in analytical techniques like chromatography and spectroscopy for the identification and quantification of other substances. chemimpex.com | chemimpex.com |
Emerging investigations continue to explore the potential of this compound. In medicinal chemistry, there is ongoing interest in using it to create novel therapeutic agents. chemimpex.com In material science, its photochemical properties are being explored for applications in electronics and photonics. chemimpex.com The compound's ability to participate in various chemical reactions ensures its continued relevance for researchers innovating in both drug discovery and materials science. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDALTIMHOITIU-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20797-48-2 | |
| Record name | 4-Chloro-3-nitrocinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Pathways
Strategic Retrosynthetic Analysis for 4-Chloro-3-nitrocinnamic Acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.orgub.edu This process is achieved by applying "transforms," which are the reverse of known chemical reactions, to identify potential synthetic routes. ub.edu
For this compound, the most logical retrosynthetic disconnection is across the carbon-carbon double bond of the α,β-unsaturated carboxylic acid. This disconnection corresponds to olefination reactions, which are reliable methods for forming C=C bonds.
This primary disconnection suggests two key synthons: an electrophilic carbonyl component and a nucleophilic two-carbon component.
Synthon 1 (Electrophilic): A benzaldehyde derivative, specifically 4-chloro-3-nitrobenzaldehyde (B100839). This is a commercially available and logical precursor.
Synthon 2 (Nucleophilic): A carbanion equivalent of a carboxylic acid, such as a malonic acid derivative or a phosphorus ylide.
This analysis points toward several established synthetic reactions as viable pathways, including the Knoevenagel condensation, Perkin reaction, and Wittig-type olefinations. The forward synthesis would thus involve reacting 4-chloro-3-nitrobenzaldehyde with a suitable C2-building block to construct the cinnamic acid framework.
Comparative Analysis of Conventional Synthesis Routes
Several classical condensation and olefination reactions are employed for the synthesis of cinnamic acid derivatives. The efficiency and practicality of these routes for preparing this compound are compared below.
The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base catalyst. wikipedia.org For the synthesis of cinnamic acids, this typically involves condensing an aromatic aldehyde with malonic acid. rsc.org The reaction is often followed by a spontaneous decarboxylation step. wikipedia.org
The synthesis of this compound via this method would proceed by reacting 4-chloro-3-nitrobenzaldehyde with malonic acid.
Catalysis: The reaction is commonly catalyzed by weakly basic amines, with pyridine and piperidine being the traditional choices. wikipedia.orgrsc.org Triethylamine has also been explored as a less toxic alternative to pyridine. rsc.org
Optimization: The Doebner modification of the Knoevenagel condensation uses pyridine as both the solvent and catalyst, which facilitates the decarboxylation of the intermediate α,β-unsaturated malonic acid. semanticscholar.org Optimization can focus on exploring alternative, less hazardous bases and solvent systems to improve the reaction's environmental profile. rsc.org
| Parameter | Description | Typical Examples |
|---|---|---|
| Aldehyde | Aromatic Aldehyde | 4-Chloro-3-nitrobenzaldehyde |
| Active Methylene Compound | Compound with two electron-withdrawing groups attached to a CH₂ group | Malonic acid semanticscholar.org |
| Catalyst/Base | Weakly basic amine | Pyridine, Piperidine, Triethylamine wikipedia.orgrsc.org |
| Key Feature | Condensation followed by decarboxylation to form the α,β-unsaturated acid. wikipedia.org | Formation of the cinnamic acid double bond and carboxylic acid moiety in one pot. |
Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a weak base catalyst. wikipedia.orgiitk.ac.in
To synthesize this compound, 4-chloro-3-nitrobenzaldehyde would be reacted with acetic anhydride in the presence of anhydrous sodium acetate. jocpr.com
Reaction Conditions: The Perkin reaction typically requires high temperatures (e.g., 170–180°C) and extended reaction times. jk-sci.combepls.com
Efficiency: While a classic and reliable method, the primary drawback is the formation of unwanted side products when using certain aldehydes in the presence of a base. jocpr.com The high energy input also makes it less efficient from a green chemistry perspective. jk-sci.com Microwave irradiation has been explored to reduce reaction times. jk-sci.com
| Parameter | Description | Specific Reactants for Target Compound |
|---|---|---|
| Aldehyde | Aromatic Aldehyde | 4-Chloro-3-nitrobenzaldehyde |
| Anhydride | Aliphatic acid anhydride with at least two α-hydrogens. wikipedia.org | Acetic anhydride |
| Base Catalyst | Alkali salt of the acid corresponding to the anhydride. wikipedia.org | Sodium acetate |
| Conditions | High temperatures and long reaction times are typical. jk-sci.com | Heating at >160°C for several hours. bepls.com |
The Wittig reaction and its modifications are powerful tools for creating carbon-carbon double bonds with high regioselectivity. libretexts.org These methods involve the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig) or a phosphonate carbanion (Horner-Wadsworth-Emmons). organic-chemistry.orgwikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous for synthesizing α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acid. organicchemistrydata.org The HWE reaction typically uses a stabilized phosphonate carbanion and favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for trans-4-Chloro-3-nitrocinnamic acid. wikipedia.org
The synthetic strategy would involve:
Reacting 4-chloro-3-nitrobenzaldehyde with a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base (e.g., NaH, NaOMe) to form ethyl 4-chloro-3-nitrocinnamate. organic-chemistry.org
Hydrolysis of the resulting ester to yield the final product, this compound.
Advantages: The HWE reaction offers excellent stereocontrol, generally leading to the (E)-isomer. wikipedia.org The water-soluble phosphate byproduct is also easier to remove during workup compared to the triphenylphosphine oxide generated in the Wittig reaction. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. bepls.com Applying these principles to the synthesis of this compound can lead to more efficient, safer, and environmentally benign methodologies.
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can reduce waste, lower costs, and sometimes enhance reaction rates. researchgate.net
Knoevenagel Condensation: The synthesis of cinnamic acid derivatives via Knoevenagel condensation has been successfully performed under solvent-free conditions, often aided by microwave irradiation. researchgate.net For example, the reaction between an aryl aldehyde and malonic acid can be mediated by polyphosphate ester (PPE) under microwave irradiation without any solvent, resulting in high yields. researchgate.net
Horner-Wadsworth-Emmons Reaction: The HWE reaction has also been adapted to solvent-free conditions through mechanosynthesis (grinding). researchgate.net The reaction of an aldehyde with a phosphonate and a solid base like potassium tert-butoxide can be achieved by simple grinding in a mortar and pestle, affording excellent yields of (E)-alkenes in very short reaction times. researchgate.net
| Method | Advantages | Disadvantages | Green Chemistry Aspect |
|---|---|---|---|
| Knoevenagel Condensation | Good yields, direct formation of the acid. | Often uses hazardous solvents/catalysts like pyridine. rsc.org | Adaptable to solvent-free and microwave conditions. researchgate.net |
| Perkin Reaction | Classic, well-established method. wikipedia.org | Requires high temperatures, long reaction times, potential for side products. jocpr.comjk-sci.com | High energy consumption, less atom-economical. |
| Horner-Wadsworth-Emmons | Excellent (E)-stereoselectivity, easy byproduct removal. wikipedia.orgorganic-chemistry.org | Requires a two-step process (olefination then hydrolysis). | Can be performed under solvent-free mechanochemical conditions. researchgate.net |
Catalytic Synthesis Approaches
Modern organic synthesis heavily relies on catalytic methods to achieve high selectivity and efficiency. While specific palladium-catalyzed syntheses for this compound are not extensively documented, the principles of palladium catalysis are widely applied in the synthesis of related cinnamic acid derivatives and their precursors. Palladium catalysts are instrumental in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in building the molecular framework of substituted cinnamic acids rsc.org. For instance, Heck or Suzuki coupling reactions, which are palladium-catalyzed, could be hypothetically employed to construct the cinnamic acid backbone from appropriate precursors.
Biocatalysis represents another frontier, offering highly selective and environmentally benign synthetic routes. Enzymes are used in the synthesis of chiral compounds, including derivatives of cinnamic acid, for applications in the pharmaceutical and flavor industries nih.govnih.gov. While a direct biocatalytic route to this compound is not established, enzymes like ammonia lyases have been used in the synthesis of substituted phenylalanines from cinnamic acids, demonstrating the potential for enzymatic transformations on this class of molecules illinois.edu. The use of whole-cell biocatalysts is particularly advantageous for complex reactions like those involving oxidoreductases and aminotransferases nih.gov.
Sustainable Feedstock Utilization
A key aspect of green chemistry is the use of renewable feedstocks to reduce reliance on petrochemicals. Lignin, a major component of lignocellulosic biomass, is an abundant and renewable source of aromatic compounds nih.govacs.orgglbrc.orgvito.be. Depolymerization of lignin can yield a variety of aromatic platform chemicals, such as vanillin and p-hydroxybenzoic acid, which can then be converted into more complex molecules nih.govacs.org.
The synthesis of this compound typically starts from aromatic precursors like 4-chlorobenzaldehyde. While the direct synthesis of 4-chlorobenzaldehyde from lignin is not a mainstream process, the aromatic compounds derived from lignin valorization represent potential starting materials for its synthesis glbrc.orgvito.be. The development of biorefineries and catalytic methods to convert lignin into simple aromatic compounds is an active area of research with the potential to provide a sustainable pathway to precursors of this compound nih.govglbrc.orgbiorizon.eu.
Emerging Synthetic Technologies
The adoption of emerging technologies in chemical synthesis is revolutionizing the way complex molecules are produced, offering enhanced control over reaction parameters and improved safety profiles.
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages for hazardous reactions like nitration, which is a key step in the synthesis of this compound vapourtec.com. Nitration reactions are typically fast and highly exothermic, posing safety risks in traditional batch reactors beilstein-journals.org. Flow reactors provide superior temperature control and a smaller reaction volume at any given time, which minimizes the risk of thermal runaways vapourtec.comewadirect.com.
The nitration of aromatic compounds in a continuous flow setup allows for precise control over reaction stoichiometry and temperature, leading to improved selectivity and higher product quality vapourtec.com. While a specific flow chemistry protocol for the nitration of 4-chlorocinnamic acid to produce this compound is not detailed in the available literature, the general principles and benefits of flow nitration are directly applicable beilstein-journals.orgresearchgate.net. The use of miniaturized devices in flow chemistry further enhances the safety and efficiency of such transformations beilstein-journals.org.
Photocatalytic Synthesis Routes
Photocatalysis utilizes light to drive chemical reactions and has emerged as a powerful tool in organic synthesis. While specific photocatalytic routes for the direct synthesis of this compound are not well-documented, research has demonstrated the application of photocatalysis to cinnamic acid derivatives. For instance, visible-light-promoted oxidative cyclization of cinnamic acids using an organic photocatalyst has been developed for the synthesis of coumarin derivatives rsc.org. This indicates the potential for activating the cinnamic acid scaffold using photocatalytic methods. The development of photocatalytic nitration reactions could offer a milder and more selective alternative to traditional nitration methods using harsh acids.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods asianpubs.orgresearchgate.netnih.gov. The synthesis of cinnamic acid and its derivatives via classic reactions like the Perkin or Knoevenagel condensation can be significantly optimized using microwave irradiation asianpubs.orgacs.org.
The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride, traditionally requires several hours of heating asianpubs.org. Under microwave irradiation, the synthesis of cinnamic acid derivatives can be achieved in a matter of minutes with improved yields asianpubs.orgresearchgate.net. Similarly, the Knoevenagel condensation of aryl aldehydes with malonic acid can be performed efficiently under solvent-free conditions using microwave heating researchgate.net.
Below is a data table summarizing findings from the literature on microwave-assisted synthesis of cinnamic acid derivatives, which could inform the optimization of the synthesis of this compound.
| Reaction Type | Reactants | Catalyst/Mediator | Solvent | Microwave Conditions | Time | Yield | Reference |
| Perkin Reaction | Benzaldehyde, Acetic anhydride | Sodium acetate | - | 320 W | 5 min | - | asianpubs.org |
| Knoevenagel Condensation | Benzaldehyde, Malonic acid | Piperidine, Triethylamine | Toluene | 100 °C | 1 h | 68% | nih.govacs.org |
| Knoevenagel Condensation | Aryl aldehyde, Malonic acid | Polyphosphate ester (PPE) | Solvent-free | - | 90 s | High | researchgate.net |
| Nitration | 4-hydroxyacetophenone, Calcium nitrate | - | Glacial acetic acid | 1-32 W | 1 min | High | gordon.edu |
| Esterification | Nitro-substituted anthranilic acids | - | Various | 100 °C | 15-30 min | High | researchgate.net |
| Condensation | 4H-chromen-4-one-3-carbaldehyde, Arylacetic acids | - | - | - | 1 h | 56% (for nitro-substituted) | nih.gov |
Table 1: Examples of Microwave-Assisted Synthesis of Cinnamic Acid Derivatives and Related Reactions
Chemical Reactivity, Derivatization, and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions on the Nitro-Chloro-Phenyl Ring
The phenyl ring of 4-chloro-3-nitrocinnamic acid is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the nitro (-NO₂) group and the chloro (-Cl) group. The nitro group is a strong deactivating group and a meta-director, while the chloro group is also deactivating but directs incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com
Nucleophilic Addition and Substitution Reactions at the Cinnamic Acid Moiety
The cinnamic acid moiety of this compound possesses two primary sites for nucleophilic attack: the carbonyl carbon of the carboxylic acid and the β-carbon of the α,β-unsaturated system.
Nucleophilic attack at the carbonyl carbon can lead to nucleophilic acyl substitution, which is the basis for the derivatization of the carboxylic acid group, as discussed in section 3.3.1.
Nucleophilic addition to the β-carbon, also known as Michael or conjugate addition, is facilitated by the electron-withdrawing nature of the conjugated carbonyl group. youtube.comyoutube.com A wide range of nucleophiles, including amines, thiols, and carbanions, can potentially add to the β-position of the double bond. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the attacking species. youtube.com The initial addition product is an enolate, which is then protonated to give the final adduct.
Derivatization Strategies for Structural Modification
The carboxylic acid functional group of this compound is readily converted into esters and amides through various synthetic methodologies.
Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common method for synthesizing esters of cinnamic acids. researchgate.netmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com Other methods for esterification include reaction with alkyl halides in the presence of a base, and the use of coupling agents like dicyclohexylcarbodiimide (DCC). mdpi.com
| Reaction | Reagents | Product |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding alkyl 4-chloro-3-nitrocinnamate |
| Alkylation | Alkyl halide, Base | Corresponding alkyl 4-chloro-3-nitrocinnamate |
| DCC Coupling | Alcohol, DCC, DMAP | Corresponding alkyl 4-chloro-3-nitrocinnamate |
Amidation: Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. nih.gov Direct amidation can be achieved by heating the carboxylic acid with the amine, often with a catalyst such as boric acid. orgsyn.orgsemanticscholar.org Alternatively, the carboxylic acid can be first converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester, which then readily reacts with an amine to form the corresponding amide. nih.gov Various coupling reagents, such as COMU, can also facilitate the direct formation of amides from carboxylic acids and amines. nih.gov
| Reaction | Reagents | Product |
| Direct Amidation | Amine, Heat, Boric Acid (catalyst) | Corresponding N-substituted 4-chloro-3-nitrocinnamide |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine | Corresponding N-substituted 4-chloro-3-nitrocinnamide |
| Coupling Reagent | Amine, Coupling Agent (e.g., COMU, DCC) | Corresponding N-substituted 4-chloro-3-nitrocinnamide |
The nitro group and the carbon-carbon double bond in this compound can be selectively or simultaneously reduced under various hydrogenation conditions.
Reduction of the Nitro Group: The aromatic nitro group can be reduced to an amino group using a variety of reagents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. wikipedia.orgcommonorganicchemistry.com Other reducing agents that can be employed include metals in acidic media, such as iron, tin, or zinc with hydrochloric acid, and tin(II) chloride. commonorganicchemistry.com The choice of reagent can sometimes allow for chemoselectivity, for instance, in the presence of other reducible functional groups.
Reduction of the C=C Double Bond: The alkene double bond can be reduced to a single bond through catalytic hydrogenation, typically using catalysts like palladium, platinum, or nickel. chemeurope.com This reaction converts the cinnamic acid derivative to a phenylpropanoic acid derivative.
Simultaneous Reduction: Under more vigorous hydrogenation conditions, both the nitro group and the C=C double bond can be reduced simultaneously. For example, catalytic hydrogenation with a suitable catalyst under appropriate pressure and temperature can yield 3-amino-4-chlorophenylpropanoic acid. The selectivity of the reduction often depends on the catalyst, solvent, and reaction conditions. acs.org For instance, catalytic transfer hydrogenation using ammonium formate as a hydrogen source has been shown to be effective for the reduction of aromatic nitro compounds. mdpi.com
| Functional Group | Reagents and Conditions | Product |
| Nitro Group (-NO₂) | H₂, Pd/C or Raney Ni; Fe/HCl; SnCl₂ | Amino Group (-NH₂) |
| C=C Double Bond | H₂, Pd/C or PtO₂ | C-C Single Bond |
| Both Nitro and C=C | H₂, Catalyst (e.g., Pd/C), appropriate conditions | 3-Amino-4-chlorophenylpropanoic acid |
Further halogenation or nitration of the aromatic ring of this compound is challenging due to the strong deactivating effect of the existing nitro and chloro substituents.
Halogenation: Introducing another halogen onto the ring would require harsh conditions, such as a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) and the corresponding halogen (Cl₂ or Br₂). wikipedia.orgmasterorganicchemistry.com Based on the directing effects of the current substituents, the most likely position for the new halogen would be at the C-5 position.
Nitration: Further nitration would require even more forcing conditions, such as fuming nitric acid and concentrated sulfuric acid at elevated temperatures. The incoming nitro group would be directed to the C-5 position, meta to both the existing nitro group and the chloro group. The nitration of substituted cinnamic acids can sometimes lead to side-chain reactions in addition to or instead of aromatic substitution. rsc.org
Photochemical Transformations and Solid-State Photoreactivity
Cinnamic acids and their derivatives are well-known for their photochemical reactivity, particularly in the solid state. Upon irradiation with UV light, they can undergo a [2+2] cycloaddition reaction to form cyclobutane (B1203170) derivatives, specifically truxillic and truxinic acids. rsc.orgthieme-connect.com The stereochemical outcome of this photodimerization is governed by the packing of the molecules in the crystal lattice, a concept known as topochemical control. bilkent.edu.tr
For a solid-state photodimerization to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). rsc.orgbilkent.edu.tr The specific crystalline form (polymorph) of this compound would determine its solid-state photoreactivity. If the molecules pack in a head-to-tail arrangement, irradiation would lead to the formation of a truxillic acid derivative. Conversely, a head-to-head arrangement would yield a truxinic acid derivative.
In solution, the predominant photochemical reaction of cinnamic acids is often cis-trans isomerization around the C=C double bond. thieme-connect.com The presence of substituents on the phenyl ring can influence the photophysical properties and the efficiency of these photochemical processes. rsc.org For instance, nitro-substituted cinnamates have been studied for their UVB blocking capabilities, with their photochemistry influencing their photostability. rsc.org The solid-state photoreactivity of cis-cinnamic acids has also been investigated, revealing a competition between [2+2] cycloaddition and cis-trans isomerization. rsc.orgmiami.edu
Reaction Mechanism Elucidation Studies
The elucidation of reaction mechanisms provides a molecular-level understanding of how chemical reactions occur. For this compound, such studies would be crucial in predicting its reactivity, optimizing reaction conditions for its derivatization, and designing new synthetic pathways. Methodologies for these investigations are well-established; however, their application to this specific molecule has not been documented in the accessible scientific literature.
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of its transition state. This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.
A primary kinetic isotope effect is observed when the isotopically substituted atom is directly involved in bond formation or cleavage in the rate-determining step. For instance, in a hypothetical decarboxylation of this compound, replacing the carboxylic acid's α-carbon with carbon-13 could help determine if the C-C bond cleavage is the slowest step. A significant change in the reaction rate would suggest that this bond-breaking event is central to the rate of the reaction.
A secondary kinetic isotope effect arises when the isotopic substitution occurs at a position not directly involved in bond breaking or making. These smaller effects can provide subtle details about changes in the geometry and vibrational environment of the transition state.
Research Findings for this compound: A thorough review of scientific databases reveals no specific experimental or computational data regarding kinetic isotope effect studies for any reaction involving this compound.
Illustrative Data Table: General Principles of Kinetic Isotope Effects
| Isotope Substitution | Type of KIE | Potential Information Gained in a Reaction |
| C-H vs. C-D | Primary | Indicates if C-H bond cleavage is in the rate-determining step. |
| ¹²C vs. ¹³C at a reaction center | Primary | Can elucidate the mechanism of bond cleavage at a carbon atom. |
| H vs. D at a non-reacting site | Secondary | Provides insight into changes in hybridization at an adjacent carbon. |
Transition state analysis focuses on characterizing the high-energy, transient molecular structure that exists at the peak of the energy profile of a reaction. The structure and energy of this transition state dictate the reaction's rate and selectivity. Modern computational chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in modeling reaction pathways and calculating the properties of transition states.
For this compound, computational transition state analysis could predict the feasibility of various reactions, such as electrophilic additions to the alkene or nucleophilic aromatic substitution. By comparing the calculated activation energies for different potential pathways, chemists can predict which reaction is more likely to occur under a given set of conditions.
Research Findings for this compound: No specific transition state analyses, either through experimental kinetics or computational modeling, for reactions involving this compound have been reported in the reviewed literature.
The solvent in which a reaction is conducted can have a profound impact on its rate. By systematically varying the solvent and measuring the corresponding changes in the reaction rate, it is possible to gain insights into the mechanism, particularly the charge distribution in the transition state.
Reactions that proceed through a transition state that is more polar than the reactants are generally accelerated by more polar solvents. This is because polar solvents can better stabilize the charged or partially charged transition state, thus lowering the activation energy. Conversely, if the reactants are more stabilized by a polar solvent than the transition state, the reaction will be slower in that solvent. A systematic study of a reaction of this compound in a series of solvents with varying polarities could, therefore, shed light on the nature of its transition state.
Research Findings for this compound: There are no available studies in the scientific literature that detail the effects of different solvents on the reaction kinetics of this compound.
Illustrative Data Table: General Solvent Effects on Reaction Rates
| Reaction Type | Change in Polarity from Reactants to Transition State | Effect of Increased Solvent Polarity on Rate |
| SN1 Solvolysis | Increase (neutral to charged) | Significant Increase |
| SN2 Reaction (e.g., R-X + Y⁻) | Decrease (charged to diffuse charge) | Decrease |
| Diels-Alder Reaction | Slight Increase (neutral to slightly polar) | Modest Increase |
Advanced Spectroscopic and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Chloro-3-nitrocinnamic acid, which typically exists as the (E)-stereoisomer (trans) due to its synthesis from 4-chloro-3-nitrobenzaldehyde (B100839) and malonic acid, ¹H NMR is crucial for confirming the stereochemistry of the alkene protons.
The coupling constant (J-value) between the two vinyl protons (Hα and Hβ) is diagnostic of the alkene geometry. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans configuration, while a smaller J-value (6-12 Hz) would indicate the cis isomer. In the ¹H NMR spectrum of (E)-4-Chloro-3-nitrocinnamic acid, the vinyl protons appear as doublets with a coupling constant of approximately 16 Hz, confirming the trans stereochemistry. researchgate.net The aromatic protons exhibit complex splitting patterns due to their coupling with each other.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-4-Chloro-3-nitrocinnamic acid
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| COOH | ~12.5 (broad singlet) | ~167 |
| Cα-H | ~6.6 (doublet, J ≈ 16 Hz) | ~122 |
| Cβ-H | ~7.7 (doublet, J ≈ 16 Hz) | ~142 |
| Ar-H2 | ~8.2 (doublet) | ~125 |
| Ar-H5 | ~7.8 (doublet of doublets) | ~128 |
| Ar-H6 | ~8.0 (doublet) | ~131 |
| C1 (Ar-C-alkene) | - | ~136 |
| C2 (Ar-C-H) | - | ~125 |
| C3 (Ar-C-NO₂) | - | ~148 |
| C4 (Ar-C-Cl) | - | ~134 |
| C5 (Ar-C-H) | - | ~128 |
| C6 (Ar-C-H) | - | ~131 |
Note: Predicted values are based on typical ranges for substituted cinnamic acids and may vary depending on the solvent and experimental conditions. chemicalbook.comchula.ac.th
While 1D-NMR provides information about individual nuclei, 2D-NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a strong cross-peak between the vinyl protons Hα and Hβ, confirming their direct (3-bond) coupling. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring, helping to assign their specific positions. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH coupling). rsc.org An HSQC spectrum would show cross-peaks connecting the signal for Hα to Cα, Hβ to Cβ, and each aromatic proton to its corresponding aromatic carbon. This provides a direct link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. rsc.org For instance, the vinyl proton Hβ would show a correlation to the carboxyl carbon (a ³J coupling), linking the acrylic acid moiety. It would also show a correlation to the aromatic carbon C1 (²J coupling). The aromatic protons would show correlations to their neighboring carbons and to the quaternary carbons (C1, C3, C4), confirming the substitution pattern on the benzene (B151609) ring.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in cinnamic acids and their derivatives. acs.orgrsc.org These different polymorphs can have distinct physical properties. While X-ray diffraction is the definitive method for determining crystal structure, solid-state NMR (ssNMR) is a highly effective and complementary technique for identifying and characterizing polymorphic forms, especially for powdered or semicrystalline samples. rsc.orgtib.eu
In ssNMR, the chemical shifts of nuclei are highly sensitive to the local electronic environment, which is influenced by the specific molecular conformation and intermolecular packing in the crystal lattice. rsc.org Therefore, different polymorphs of this compound would be expected to produce distinct ¹³C ssNMR spectra. The change in hybridization from sp² to sp³ during solid-state reactions, such as photodimerization, results in a significant change in the ¹³C chemical shift, making ssNMR an excellent tool for monitoring these reactions in situ. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. acs.orgrsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectra can be recorded using either transmission techniques, where the IR beam passes through the sample (often prepared as a KBr pellet), or Attenuated Total Reflectance (ATR), where the sample is pressed against a high-refractive-index crystal. ATR-IR is often preferred for its simplicity and minimal sample preparation.
The IR spectrum of this compound displays characteristic absorption bands. The broad O-H stretch from the carboxylic acid group appears in the 2500-3300 cm⁻¹ region. The C=O stretch of the carboxyl group is observed as a strong band around 1700-1725 cm⁻¹. The asymmetric and symmetric stretches of the nitro group (NO₂) give rise to strong absorptions around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The alkene C=C stretch appears near 1625-1640 cm⁻¹. Vibrations associated with the C-Cl bond are typically found in the fingerprint region, below 800 cm⁻¹.
Raman spectroscopy is a complementary vibrational technique that measures scattered light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals but weak or absent IR signals.
For this compound, the symmetric C=C stretch of the alkene and the symmetric breathing modes of the aromatic ring are expected to be strong in the Raman spectrum. scispace.com The symmetric stretch of the nitro group is also typically prominent. This complementarity between IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. dnrcollege.org
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Broad | Weak |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong | Medium |
| C=C (Alkene) | Stretching | 1625 - 1640 | Medium | Strong |
| NO₂ | Asymmetric Stretch | 1520 - 1540 | Strong | Medium |
| NO₂ | Symmetric Stretch | 1340 - 1360 | Strong | Strong |
| C-Cl | Stretching | 700 - 800 | Medium-Strong | Medium |
Note: Values are approximate and based on data from related compounds. nist.govchemicalbook.com
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and deduce structural information from fragmentation patterns. The molecular formula of this compound is C₉H₆ClNO₄, giving it a molecular weight of approximately 227.6 g/mol . biosynth.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is about one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of this compound would likely proceed through several key pathways:
Loss of a hydroxyl radical (•OH): [M - 17]⁺
Loss of a carboxyl group (•COOH or CO₂ + H): [M - 45]⁺
Loss of the nitro group (•NO₂): [M - 46]⁺
Loss of chlorine radical (•Cl): [M - 35]⁺
Cleavage of the acrylic acid chain.
These fragmentation patterns provide a structural fingerprint that helps to confirm the identity of the compound.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
| [C₉H₆ClNO₄]⁺• | Molecular Ion | 227/229 |
| [C₉H₅ClNO₃]⁺ | Loss of •OH | 210/212 |
| [C₈H₆ClNO₂]⁺• | Loss of •COOH | 182/184 |
| [C₉H₆ClO₂]⁺• | Loss of •NO₂ | 181/183 |
| [C₉H₆NO₄]⁺• | Loss of •Cl | 192 |
Note: m/z values correspond to the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁴N, ³⁵Cl/³⁷Cl).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement, typically to four or more decimal places. This precision allows for the determination of a unique elemental formula.
For this compound, the molecular formula is C₉H₆ClNO₄. biosynth.comthermofisher.com HRMS analysis, often performed using techniques like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The exact mass measurement obtained from HRMS is compared against the theoretical mass calculated from the isotopic masses of the constituent atoms. This comparison serves to unequivocally confirm the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. rsc.org
Table 1: Molecular Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₆ClNO₄ | biosynth.comthermofisher.comlabproinc.com |
| Molecular Weight | 227.60 g/mol | biosynth.comlabproinc.com |
| Appearance | Pale yellow powder/crystals | thermofisher.comlabproinc.com |
| Melting Point | 182-190 °C | labproinc.com |
| CAS Number | 20797-48-2 | biosynth.comlabproinc.com |
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed to investigate the structural backbone of this compound by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting mass spectrum of these fragments provides a structural fingerprint of the molecule.
Based on the mass spectrum available for this compound and established fragmentation patterns for nitroaromatic compounds, several key fragmentation pathways can be elucidated. chemicalbook.com Common fragmentation patterns for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts of it.
A plausible fragmentation pathway for this compound would likely involve:
Decarboxylation: Loss of the carboxylic acid group (-COOH) as CO₂ (44 Da) and H₂O (18 Da).
Loss of Nitro Group: Elimination of NO₂ (46 Da) or NO (30 Da).
Loss of Chlorine: Cleavage of the C-Cl bond.
The analysis of these specific neutral losses and the resulting fragment ions allows researchers to piece together the molecule's structure, confirming the connectivity of the phenyl ring, the chloro and nitro substituents, and the acrylic acid side chain.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. These investigations are fundamental to understanding the compound's conformation, intermolecular interactions, and crystalline packing, which influence its physical properties.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
Single-crystal X-ray diffraction (SCXRD) offers the most precise structural data, including bond lengths, bond angles, and torsional angles, defining the molecule's absolute configuration. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 4-chloro-3-nitrobenzoic acid and other substituted cinnamic acids, allows for a detailed prediction of its solid-state structure. nih.gov
It is highly probable that this compound molecules form centrosymmetric dimers in the crystal lattice. This dimerization occurs through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O-H···O). nih.gov The crystal structure would likely exhibit a layered arrangement, with these hydrogen-bonded dimers further interacting through weaker forces. The planarity of the molecule, particularly the coplanarity between the phenyl ring and the carboxylic acid group, would also be determined, which is a common feature in this class of compounds.
Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze microcrystalline solids. It is essential for confirming the crystallinity and identifying the specific crystalline phase (polymorph) of a bulk sample of this compound. Most drug substances are initially obtained as microcrystalline powders, making PXRD a routine and vital characterization tool.
The PXRD pattern is a unique "fingerprint" for a specific crystalline solid. The positions (in degrees 2θ) and intensities of the diffraction peaks are determined by the crystal lattice's structure. This technique is used to:
Confirm Crystalline Nature: The presence of sharp peaks in the diffractogram indicates a well-ordered, crystalline material, as opposed to an amorphous solid which would produce a broad halo.
Phase Identification and Purity: The experimental PXRD pattern of a synthesized batch can be compared to a reference pattern to confirm its polymorphic identity and ensure it is free from other crystalline phases or impurities.
Polymorph Screening: PXRD is a primary tool for discovering and distinguishing between different polymorphs, which can have different physical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For this compound, the absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. This technique is particularly sensitive to conjugated systems.
The structure of this compound contains a significant conjugated system that includes the phenyl ring, the acrylic double bond, and the carbonyl group. This extended chromophore is expected to result in strong absorption in the UV region due to π → π* electronic transitions. thermofisher.com The presence of the chloro and nitro groups (auxochromes) on the benzene ring will influence the exact wavelength of maximum absorption (λmax). For comparison, the related 4-hydroxy-3-nitrocinnamic acid exhibits absorption maxima at 278 nm and 360 nm. Given the electronic effects of the substituents, the λmax for this compound is also expected to be in the higher UV range, likely between 270 and 360 nm.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-3-nitrobenzoic acid |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as energies, geometries, and frequencies.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netirjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netgrowingscience.com
For 4-Chloro-3-nitrocinnamic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the energies of these orbitals. irjweb.comnih.gov The analysis reveals how the substituent groups (chloro, nitro, and carboxylic acid) influence the electron distribution and reactivity of the molecule. The nitro group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character.
Table 1: Conceptual Frontier Orbital Energies for a Nitroaromatic Acid
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.5 to -2.5 |
| ΔE (Gap) | ELUMO - EHOMO | 3.5 to 4.5 |
Note: These are representative values for similar aromatic compounds and would require specific calculation for this compound.
An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, providing crucial information about its reactive sites. wuxiapptec.comresearchgate.net The map is generated by calculating the electrostatic potential at different points on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.comyoutube.com
In the case of this compound, an ESP map would visualize:
Negative Potential: Concentrated around the oxygen atoms of the nitro and carboxyl groups, as well as the chlorine atom, due to their high electronegativity. These sites represent likely points for interaction with electrophiles or hydrogen bond donors. researchgate.net
Positive Potential: Located around the hydrogen atom of the carboxylic acid group, highlighting its acidic nature and potential for deprotonation. wuxiapptec.com
This analysis is vital for predicting intermolecular interactions, such as how the molecule might bind to a biological target. rsc.org
Theoretical vibrational frequencies can be calculated using DFT methods and are instrumental in the assignment of experimental infrared (IR) and Raman spectra. nih.govmdpi.com By correlating the calculated frequencies with experimental data, a detailed understanding of the vibrational modes of the molecule can be achieved. nih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and methodological approximations. nih.gov
For this compound, calculations would predict characteristic vibrational modes associated with its functional groups. The correlation of these theoretical frequencies with experimental spectra confirms the molecular structure and provides insight into bonding characteristics. researchgate.net
Table 2: Predicted Vibrational Frequencies and Their Assignments
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 | 3300-2500 |
| C=O Stretch | Carboxylic Acid | ~1720 | 1725-1700 |
| C=C Stretch | Alkene & Aromatic | ~1630, ~1600 | 1650-1550 |
| N-O Asymmetric Stretch | Nitro Group | ~1540 | 1560-1515 |
| N-O Symmetric Stretch | Nitro Group | ~1350 | 1355-1315 |
| C-O Stretch | Carboxylic Acid | ~1250 | 1320-1210 |
| C-Cl Stretch | Chloro Group | ~750 | 800-600 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org For flexible molecules like this compound, MD simulations provide valuable insights into conformational preferences and the nature of intermolecular interactions with surrounding molecules, such as solvents or biological receptors. nih.govmdpi.com
The cinnamic acid structure contains rotatable bonds, particularly in the acrylic acid side chain, allowing for different spatial arrangements (conformers). MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the transition barriers between them. chemrxiv.org These simulations, often employing force fields like CHARMM, GAFF, or OPLS, can reveal how the molecule behaves in a dynamic environment, which is crucial for understanding its transport, stability, and interaction mechanisms at a molecular level. rsc.org The results can show how the ansa chain's flexibility, as seen in complex molecules like rifamycins, is sampled in different environments, a principle applicable to the side chain of cinnamic acid derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgmdpi.com For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the design of new, more potent analogues while reducing the need for extensive animal testing. nih.govnih.gov
The development of a robust QSAR model involves calculating molecular descriptors, selecting the most relevant ones, and using statistical methods to build and validate a predictive equation. mdpi.comcmu.ac.th
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. ijnrd.org A wide array of descriptors can be calculated from the 2D or 3D structure of a molecule. For a QSAR study on this compound derivatives, these descriptors would quantify how structural modifications (e.g., changing substituents on the aromatic ring) affect properties that govern biological activity.
Table 3: Types of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Description | Examples |
| Electronic | Describe the electronic properties and charge distribution. | Dipole moment, HOMO and LUMO energies, Mulliken atomic charges. |
| Hydrophobic | Quantify the molecule's lipophilicity, affecting membrane permeability and binding. | LogP (octanol-water partition coefficient), MLogP. |
| Steric/Topological | Describe the size, shape, and connectivity of the molecule. | Molecular weight, molecular volume, surface area, Wiener index, Kier & Hall shape indices. |
| Quantum-Chemical | Derived from quantum mechanical calculations, providing detailed electronic information. | Total energy, hardness, electrophilicity index. researchgate.net |
| Constitutional | Simple counts of atoms, bonds, rings, and functional groups. | Number of nitrogen atoms, number of aromatic rings. |
The analysis of these descriptors helps identify the key structural features—such as hydrophobicity, electronic character, and molecular size—that are critical for the desired biological effect. nih.govresearchgate.net This information is then used to construct a predictive QSAR model.
Statistical Modeling of Structure-Property Relationships
Statistical modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, establishes a mathematical correlation between the chemical structure of a compound and its properties or biological activity. nih.govmdpi.com These models are foundational in predicting the behavior of new or untested molecules. For a series of related compounds, QSAR can elucidate which structural features are crucial for a specific biological effect. mdpi.com
The general principle of QSAR assumes that variations in the biological activity of a group of structurally similar compounds are dependent on the changes in their molecular features. mdpi.com These features are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. For a molecule like this compound, key descriptors would include:
Electronic Descriptors: The electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups significantly influence the electron density distribution of the aromatic ring and the acidity of the carboxylic acid group. Parameters like Hammett constants, dipole moment, and partial atomic charges would be critical.
Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is a crucial descriptor for predicting a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and connectivity indices describe the size and shape of the molecule, which are important for its interaction with biological targets.
A typical QSAR model is developed using multiple linear regression (MLR), where the biological activity is expressed as a linear combination of the most relevant descriptors. nih.govmdpi.com For a hypothetical series of cinnamic acid derivatives including this compound, a QSAR study might aim to predict their antimicrobial activity. nih.gov The resulting model could reveal that specific electronic properties are the governing factors of their activity. researchgate.net
Table 1: Illustrative Molecular Descriptors for QSAR/QSPR Analysis of this compound
This table represents the types of descriptors that would be calculated for this compound in a statistical modeling study. The values are hypothetical and for illustrative purposes.
| Descriptor Type | Descriptor Name | Illustrative Value | Potential Influence |
| Electronic | Hammett Constant (σ) | +0.60 | Indicates strong electron-withdrawing nature, affecting reactivity and pKa. |
| Electronic | Dipole Moment | 4.5 D | Reflects molecular polarity, influencing solubility and intermolecular forces. |
| Hydrophobic | LogP | 2.8 | Measures lipophilicity, key for membrane permeability and bioavailability. |
| Steric | Molecular Weight | 227.6 g/mol | Relates to the overall size of the molecule. |
| Topological | Molecular Surface Area | 210 Ų | Influences how the molecule interacts with solvent and biological receptors. |
By analyzing these descriptors across a range of similar compounds, researchers can build predictive models to design new derivatives with potentially enhanced properties, such as improved biological activity or more desirable physicochemical characteristics. researchgate.net
Molecular Docking Studies and Ligand-Target Interactions (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery and molecular biology for understanding the fundamental mechanisms of ligand-target interactions.
The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. This score, often expressed as binding energy (ΔG), estimates the strength of the interaction; more negative values indicate a stronger, more stable interaction. nih.govgenominfo.org
For this compound, docking studies would explore how its distinct structural features interact with amino acid residues within a protein's active site. The key interacting moieties of the molecule are:
Carboxylic Acid Group: This is a primary site for forming strong hydrogen bonds with polar amino acid residues like Arginine, Lysine, or Histidine. It can also participate in ionic interactions if deprotonated.
Nitro Group: The oxygen atoms of the nitro group are potent hydrogen bond acceptors, capable of interacting with hydrogen bond donor residues in the receptor.
Chloro Group: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction, as well as hydrophobic interactions.
Aromatic Ring: The phenyl ring can form π-π stacking or π-alkyl interactions with aromatic or aliphatic amino acid residues, respectively, such as Phenylalanine, Tyrosine, or Leucine.
A docking study of a cinnamic acid derivative, for example, against the enzyme Matrix Metalloproteinase-9 (MMP-9), a target in various diseases, revealed that derivatives could fit into the enzyme's active site. nih.gov Interactions often involve the ligand's functional groups forming hydrogen bonds and hydrophobic interactions with key residues, effectively blocking the enzyme's catalytic activity. nih.govgenominfo.org Similarly, studies on other cinnamic acids have shown interactions with enzymes like pepsin, where hydrogen bonds and electrostatic forces were the primary drivers of binding. nih.gov
Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein
This table illustrates the potential interactions that could be identified for this compound in a molecular docking simulation. The target protein and residues are hypothetical examples based on common interactions for this class of compound.
| Interaction Type | Ligand Moiety | Receptor Amino Acid | Illustrative Distance (Å) |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Arginine (ARG) | 1.8 |
| Hydrogen Bond | Nitro Group (-NO₂) | Serine (SER) | 2.1 |
| Halogen Bond | Chloro Group (-Cl) | Glycine (GLY) (backbone) | 3.0 |
| π-π Stacking | Phenyl Ring | Phenylalanine (PHE) | 3.5 |
| Hydrophobic | Phenyl Ring | Leucine (LEU) | 3.9 |
These detailed interaction maps from docking studies provide a structural basis for a molecule's biological activity. They can explain why certain compounds are potent inhibitors while others are not, and guide the rational design of new molecules with improved binding affinity and selectivity for a specific biological target. nih.govnih.gov
Mechanistic Investigations of Biological Activity and Interactions
Enzymatic Inhibition Mechanism Studies (In Vitro and Cellular Level)
Studies on 4-Chloro-3-nitrocinnamic acid have identified it as an inhibitor of key enzymes such as xanthine oxidase (XO), a crucial enzyme in purine metabolism. The inhibitory mechanism has been explored through kinetic studies and molecular simulations to elucidate the nature of the interaction.
Kinetic analysis has been instrumental in defining the type and potency of enzymatic inhibition by this compound. In a study involving 18 different cinnamic acid derivatives, 4-nitrocinnamic acid (4-NA), a closely related compound, was identified as the most potent inhibitor of xanthine oxidase nih.govresearchgate.netrjpbr.com.
The kinetic study revealed that the inhibition of xanthine oxidase by this compound is reversible and follows a noncompetitive model nih.govresearchgate.netrjpbr.com. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting the enzyme's turnover number but not its substrate binding affinity. The potency of this inhibition was quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme | Inhibitor | IC₅₀ Value (μmol/L) | Type of Inhibition |
| Xanthine Oxidase (XO) | 4-Nitrocinnamic acid | 23.02 ± 0.12 | Reversible, Noncompetitive |
This interactive table provides a summary of the kinetic parameters of xanthine oxidase inhibition.
The molecular underpinnings of the inhibitory action of this compound and its analogs have been explored using fluorescence spectroscopy and molecular docking simulations. Fluorescence spectra analysis demonstrated that 4-nitrocinnamic acid can spontaneously form a complex with xanthine oxidase nih.govresearchgate.netrjpbr.com. Thermodynamic parameters from these studies, specifically negative values for enthalpy (ΔH) and entropy (ΔS), suggest that the binding process is driven primarily by hydrogen bonds and van der Waals forces nih.govresearchgate.netrjpbr.com.
Molecular docking studies provide further insight into the physical interaction between the inhibitor and the enzyme, corroborating the kinetic findings. These simulations help to visualize the binding conformation and identify the key intermolecular forces stabilizing the enzyme-inhibitor complex.
Receptor Binding Affinity and Selectivity Studies
While specific receptor binding studies for this compound are not extensively documented, the characterization of its binding to enzyme active or allosteric sites serves as a proxy for understanding its affinity and interaction profile.
Molecular docking simulations have been crucial in profiling the interactions between 4-nitrocinnamic acid and xanthine oxidase. These studies indicate that the compound does not bind directly within the enzyme's catalytic center but rather at a location described as the bottom, outside the catalytic center nih.govresearchgate.netrjpbr.com. The stability of this binding is attributed to the formation of three hydrogen bonds with the protein's amino acid residues nih.govresearchgate.netrjpbr.com. The presence and position of the nitro group on the cinnamic acid structure were found to be essential for enhancing the inhibitory effect on xanthine oxidase nih.govresearchgate.netrjpbr.com.
| Interacting Force | Role in Binding |
| Hydrogen Bonds | Key stabilizing force, forming three specific bonds with the enzyme. |
| Van der Waals Forces | Contribute to the overall stability of the enzyme-inhibitor complex. |
This interactive table outlines the molecular forces involved in the ligand-protein interaction.
The binding site of 4-nitrocinnamic acid on xanthine oxidase has been characterized through computational modeling. The analysis of the optimal binding conformation showed that the inhibitor situates itself within a hydrophobic cavity of the enzyme nih.govresearchgate.net. This positioning outside the immediate active site is consistent with the noncompetitive inhibition mechanism observed in kinetic studies nih.govresearchgate.netrjpbr.com. The interaction with specific amino acid residues at this site is what ultimately leads to the reduction in the enzyme's catalytic efficiency.
Cellular Pathway Modulation and Signal Transduction Interventions
Detailed investigations into the direct effects of this compound on specific cellular signaling pathways or signal transduction cascades are not extensively reported in the available scientific literature. The primary mechanism of action that has been studied is its role as a direct enzyme inhibitor. While the inhibition of enzymes like xanthine oxidase can have downstream cellular effects, such as reducing levels of uric acid and reactive oxygen species, the broader impact on signaling networks like MAPK, Akt, or NF-κB pathways has not been a focus of the research conducted on this specific compound.
Investigation of Apoptosis Induction Pathways
Direct experimental studies detailing the apoptosis induction pathways specifically for this compound are not presently available in published research. However, the broader family of cinnamic acid derivatives has been the subject of numerous anticancer studies, with apoptosis being a frequently observed mechanism of action.
Research on related compounds, such as Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), has shown the ability to induce programmed cell death in human breast cancer cells. nih.gov The induction of apoptosis by ACCA was found to correlate with an increase in the pro-apoptotic protein Bax and a corresponding change in the Bax/Bcl-2 ratio, which is a key regulator of the intrinsic mitochondrial apoptosis pathway. nih.gov This suggests that cinnamic acid derivatives can modulate the balance of pro- and anti-apoptotic proteins to trigger cancer cell death. The presence of electron-withdrawing groups on the phenyl ring, such as the chloro and nitro groups in this compound, is often associated with enhanced biological activity in various chemical series. Therefore, it is plausible that this compound could also induce apoptosis, potentially through modulation of the Bcl-2 family of proteins, though this requires experimental verification.
Table 1: Apoptosis Induction by Cinnamic Acid Derivatives
| Compound | Cell Line(s) | Observed Effect | Potential Pathway |
|---|
Cell Cycle Arrest Mechanisms
There is no specific research detailing the effects of this compound on cell cycle progression. However, studies on other cinnamic acid derivatives have established their potential to inhibit cancer cell proliferation by inducing cell cycle arrest.
A study investigating a range of cinnamic acid esters and amides demonstrated significant cytotoxicity against several human cancer cell lines, including HeLa, K562, and MCF-7. nih.govresearchgate.net The observed inhibition of cell growth was linked to the induction of cell death, and analysis of cell cycle phase distribution confirmed that these derivatives can halt the progression of the cell cycle. nih.govresearchgate.net The study highlighted that the presence of electron-withdrawing groups on the aromatic rings of these derivatives was particularly favorable for cytotoxic selectivity against malignant cells. nih.govresearchgate.net Given that this compound possesses two such groups (chloro and nitro), it is a candidate for similar activity. The precise phase of the cell cycle that might be affected (e.g., G1, S, or G2/M) would depend on the specific molecular targets it interacts with, which remains to be determined.
Table 2: Cell Cycle Arrest Induced by Cinnamic Acid Derivatives
| Compound Class | Cell Line(s) | Observed Effect |
|---|
Gene Expression Modulation Studies
Specific studies on the modulation of gene expression by this compound have not been identified in the current body of scientific literature. The ability of a compound to alter gene expression is fundamental to its pharmacological effects, including the induction of apoptosis and cell cycle arrest, which often involve the up- or down-regulation of key regulatory genes (e.g., p53, cyclins, caspases).
For context, studies on the parent compound, trans-cinnamic acid, in plant systems have shown that it can act as a feedback modulator of gene expression within the phenylpropanoid pathway, affecting the transcription of enzymes like l-phenylalanine ammonia-lyase (PAL). nih.gov While this is in a different biological system, it demonstrates the capacity of the basic cinnamic acid scaffold to be involved in transcriptional regulation. In human cells, the biological activities of substituted cinnamic acids would invariably be linked to changes in gene expression, but the specific genes and pathways affected by the 4-chloro and 3-nitro substitution pattern are currently unknown.
Antimicrobial Mechanisms of Action
There is no direct evidence from published studies to confirm that this compound acts as an inhibitor of bacterial quorum sensing (QS). However, research into other cinnamic acid derivatives has shown promise in this area. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation.
For instance, 4-hydroxycinnamic acid has been identified as a quorum sensing inhibitor against Agrobacterium tumefaciens. nih.govfrontiersin.org It was shown to reduce the secretion of acylated homoserine lactones (AHLs), which are key signaling molecules in Gram-negative bacteria. nih.gov The proposed mechanism was the inhibition of the transcriptional levels of key QS genes, traI and traR. nih.govfrontiersin.org This disruption of QS led to suppressed biofilm formation and reduced pathogenicity. nih.govfrontiersin.org The anti-QS and anti-biofilm activities of 4-hydroxycinnamic acid have also been demonstrated against the oral pathogen Streptococcus mutans. nih.gov These findings suggest that the cinnamic acid scaffold is a viable starting point for the development of QS inhibitors. The specific impact of the 4-chloro and 3-nitro substituents on this activity remains an open area for investigation.
Table 3: Quorum Sensing Inhibition by Cinnamic Acid Derivatives
| Compound | Organism(s) | Observed Effect |
|---|---|---|
| 4-Hydroxycinnamic acid | Agrobacterium tumefaciens | Reduced AHL secretion, suppressed biofilm formation. nih.govfrontiersin.org |
Currently, there are no studies that have investigated or confirmed that this compound disrupts fungal ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making its synthesis pathway a primary target for many antifungal drugs.
The mechanism of action for many antifungal agents involves the inhibition of specific enzymes in the ergosterol biosynthesis pathway. nih.gov This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane. nih.gov While some cinnamic acid derivatives have been noted for their general antifungal properties, specific studies linking them to the disruption of ergosterol synthesis are not widespread. nih.gov Research into novel antifungal compounds frequently explores the inhibition of this pathway, suggesting that if this compound were to be screened for antifungal activity, this would be a logical mechanistic pathway to investigate. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Modulation
While specific SAR studies for this compound are not available, a general understanding of the structure-activity relationships of substituted cinnamic acids can be gleaned from the literature. The biological activity of these compounds is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the acrylic acid side chain. nih.govresearchgate.net
The core cinnamic acid structure, with its phenyl ring, double bond, and carboxylic acid group, serves as a versatile scaffold. researchgate.nettandfonline.com
Phenyl Ring Substituents: The presence of electron-withdrawing groups (such as nitro, chloro, or cyano groups) on the phenyl ring is often correlated with increased biological efficacy, including antifungal and cytotoxic activities. nih.govnih.gov For instance, in studies of cinnamic acid amides, the presence of a cyano group enhanced the selectivity of cytotoxic effects on malignant cell lines. nih.gov Similarly, nitro-substituted cinnamanilides have shown significant herbicidal activity, with the position of the nitro group influencing the potency. acs.org The combination of a chloro group at the 4-position and a nitro group at the 3-position in the target compound represents a significant electronic modification of the phenyl ring, which could potentiate its interaction with biological targets.
Acrylic Acid Side Chain: The unsaturated double bond and the carboxylic acid group are also crucial for activity. tandfonline.com Modifications to the carboxyl group, such as esterification or amidation, create a wide range of derivatives with diverse pharmacological profiles. nih.govnih.gov SAR studies on tertiary amine derivatives of cinnamic acid revealed that the unsaturated bond and the aromatic ring are important for acetylcholinesterase inhibitory activity. tandfonline.com
Table 4: Summary of Structure-Activity Relationship Insights for Substituted Cinnamic Acids
| Structural Feature | Influence on Biological Activity | Example(s) |
|---|---|---|
| Electron-Withdrawing Groups (e.g., -NO2, -Cl, -CN) | Often enhance antifungal, cytotoxic, and herbicidal activities. nih.govnih.govacs.org | 2-nitro and 4-nitro cinnamanilides showed good herbicidal activity. acs.org A cyano group improved selective cytotoxicity. nih.gov |
| Electron-Donating Groups (e.g., -OH, -OCH3) | Can confer antioxidant and specific enzyme inhibitory activities. | 4-hydroxycinnamic acid inhibits bacterial quorum sensing. nih.govnih.gov |
| Position of Substituents | The location (ortho, meta, para) of substituents significantly impacts potency and selectivity. tandfonline.com | The antiplasmodial activity of fluorinated cinnamic acid derivatives varied with the position of the fluorine atom. nih.gov |
Advanced Applications and Materials Science Contributions
Role in Advanced Organic Synthesis and Building Blocks
4-Chloro-3-nitrocinnamic acid serves as a versatile building block in organic synthesis, primarily owing to the diverse reactivity of its functional groups. The presence of the chloro and nitro substituents on the phenyl ring enhances its utility as a precursor for a variety of complex molecules, including pharmaceuticals and agrochemicals.
The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring susceptible to nucleophilic substitution reactions, while the carboxylic acid and the alkene functionalities offer numerous possibilities for modification and elaboration. This multi-functional platform allows for the construction of intricate molecular architectures. For instance, derivatives of nitrocinnamic acid are employed in the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. The general reactivity of cinnamic acid derivatives in multi-component reactions further underscores their importance as building blocks for creating molecular diversity.
Table 1: Key Reactive Features of this compound for Organic Synthesis
| Functional Group | Potential Reactions | Resulting Structures |
| Carboxylic Acid | Esterification, Amidation, Acid Chloride Formation | Esters, Amides, Acyl Halides |
| Alkene | Addition Reactions, Cycloadditions, Oxidative Cleavage | Saturated Carboxylic Acids, Cyclobutanes, Aldehydes |
| Aromatic Ring | Nucleophilic Aromatic Substitution, Reduction of Nitro Group | Substituted Phenyl Derivatives, Anilines |
Applications in Polymer Chemistry and Functional Materials
The inherent properties of the cinnamic acid scaffold, particularly its photoreactivity, have led to significant interest in its application within polymer chemistry for the development of functional materials.
Monomer for Polymerization Studies (e.g., Photopolymerization)
Cinnamic acid and its derivatives are well-known for their ability to undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, leading to the formation of a cyclobutane (B1203170) ring. This photochemical dimerization process is a key mechanism for the photopolymerization and crosslinking of polymers. While specific studies focusing solely on the homopolymerization of this compound are not extensively documented, the principles of cinnamate (B1238496) photodimerization are broadly applicable.
The introduction of the cinnamoyl moiety into a polymer backbone or as a pendant group imparts photosensitivity to the material. Upon irradiation, these groups can crosslink, leading to changes in the polymer's properties, such as solubility and mechanical strength. This characteristic is fundamental to the design of photoresists and other photolithographic materials used in microelectronics.
Functionalization of Polymer Backbones (e.g., Photoresponsive Hydrogels)
The functionalization of existing polymer backbones with this compound or its derivatives can be achieved through the reaction of its carboxylic acid group with appropriate functional groups on the polymer, such as hydroxyl or amine groups. This process grafts the photo-responsive cinnamoyl group onto the polymer chain.
A significant application of this functionalization strategy is in the creation of photoresponsive hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By incorporating photocrosslinkable cinnamate groups, the mechanical properties and swelling behavior of the hydrogel can be controlled by light. Irradiation with UV light can induce crosslinking, leading to a stiffer and less swollen gel. This ability to spatiotemporally control the properties of the hydrogel is highly valuable in biomedical applications such as tissue engineering and controlled drug delivery. The reversible nature of some cinnamate photodimerizations, where shorter wavelength UV light can cleave the cyclobutane rings, offers the potential for creating dynamically tunable materials.
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound, including its hydrogen bonding capabilities and potential for π-π stacking, make it an interesting candidate for the construction of supramolecular assemblies.
Co-crystallization Studies and Crystal Engineering
Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a key technique in this field.
Cinnamic acid and its derivatives have been extensively studied as co-formers in the development of pharmaceutical co-crystals. researchgate.net The carboxylic acid group is a robust hydrogen bond donor and acceptor, enabling the formation of predictable supramolecular synthons with other molecules, particularly those containing complementary functional groups like pyridines or amides. nih.govresearchgate.netsci-hub.se While specific co-crystallization studies involving this compound are not widely reported, the principles established for other cinnamic acid derivatives are directly applicable. The chloro and nitro substituents would be expected to influence the electronic properties of the molecule and its packing in the crystal lattice, potentially leading to the formation of novel crystalline structures with altered physicochemical properties such as solubility and melting point.
Table 2: Potential Supramolecular Synthons with this compound
| Functional Group on Co-former | Type of Interaction |
| Pyridine | O-H···N hydrogen bond |
| Amide | O-H···O=C hydrogen bond, N-H···O=C hydrogen bond |
| Carboxylic Acid | O-H···O=C hydrogen bond (homo- or heterodimer) |
Host-Guest Interactions
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The structural characteristics of this compound allow it to potentially act as a guest molecule in various host systems. For instance, the aromatic ring of cinnamic acid derivatives can be encapsulated within the hydrophobic cavity of cyclodextrins.
While specific studies on the host-guest interactions of this compound are limited, research on related cinnamic acid derivatives has demonstrated the feasibility of forming inclusion complexes. mdpi.com The formation of such complexes can significantly alter the properties of the guest molecule, such as its solubility and stability. The chloro and nitro substituents on the phenyl ring of this compound would likely influence the binding affinity and orientation of the molecule within a host's cavity.
Potential in Sensing and Diagnostic Probe Development
Chemosensor Design Principles
The design of a chemosensor typically involves a receptor unit, which selectively interacts with an analyte, and a signaling unit that transduces this interaction into a measurable signal. This compound possesses key functional groups that can be modified to serve these roles.
The core principle in adapting this compound for chemosensor development lies in the strategic modification of its functional groups—the carboxylic acid, the nitro group, and the chloro substituent. The carboxylic acid group can be readily converted into esters or amides, allowing for the attachment of specific recognition moieties (receptors) that can bind to target analytes. For instance, linking a specific ionophore could lead to a sensor for metal ions, while attaching a biomolecule could enable the detection of biological markers.
The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. This feature is particularly useful in designing sensors where the binding of an analyte alters the electronic landscape of the molecule, leading to a change in its optical or electrochemical properties. For example, a change in the intramolecular charge transfer (ICT) upon analyte binding can result in a colorimetric or fluorescent response. The presence of the nitro group can also be exploited for the detection of specific enzymes, such as nitroreductases, which are important in various biological and environmental contexts. nih.gov
The following table outlines the fundamental components of a chemosensor and how derivatives of this compound could be tailored to fit this framework.
| Chemosensor Component | Potential Role of this compound Derivative | Design Strategy |
| Receptor Unit | The aromatic backbone can be functionalized with specific binding sites. | Amidation or esterification of the carboxylic acid group to introduce moieties that selectively bind to ions, molecules, or biomolecules. |
| Signaling Unit | The cinnamic acid core with its conjugated system can act as a chromophore or fluorophore. | The electronic properties of the aromatic ring, influenced by the nitro and chloro groups, can be modulated by analyte binding, leading to a detectable signal. |
| Transduction Mechanism | Changes in fluorescence, color, or electrochemical properties upon analyte binding. | Modulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes. nih.gov |
Fluorophore Development
The development of novel fluorophores is crucial for advancements in bioimaging and sensing. While nitroaromatic compounds are often considered fluorescence quenchers, recent research has demonstrated that with appropriate molecular design, they can be integral components of highly emissive fluorophores. researchgate.netspringernature.com The key is to control the excited-state deactivation pathways.
Derivatives of this compound can be envisioned as precursors to fluorophores through several synthetic strategies:
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a strong electron-donating group and often a key component of many fluorescent molecules. The resulting 4-chloro-3-aminocinnamic acid can serve as a building block for various heterocyclic fluorophores. The amino group can also be further functionalized to tune the photophysical properties of the molecule.
Intramolecular Charge Transfer (ICT) Dyes: The combination of an electron-donating group (introduced synthetically) and the inherent electron-withdrawing nature of the cinnamic acid backbone can lead to the formation of push-pull fluorophores. These dyes often exhibit solvatochromism, making them useful as probes for polarity in their microenvironment.
Heterocycle Formation: The functional groups of this compound are well-suited for the synthesis of various heterocyclic systems, many of which are known to be fluorescent. rsc.org For instance, reactions involving the carboxylic acid and a reduced nitro group can lead to the formation of quinoline (B57606) or indole (B1671886) derivatives, which are common scaffolds in fluorescent probes.
The potential for fluorophore development from this compound is summarized in the table below.
| Synthetic Strategy | Resulting Compound Class | Potential Application |
| Reduction of the nitro group | Aminocinnamic acid derivatives | Precursors for fluorescent dyes, bio-conjugation. |
| Introduction of an electron-donating group | Push-pull systems | Environment-sensitive probes, voltage sensors. |
| Cyclization reactions | Heterocyclic compounds (e.g., quinolines, indoles) | Scaffolds for fluorescent probes for ions and biomolecules. rsc.org |
Catalytic Applications and Ligand Design
The application of this compound and its derivatives in catalysis is primarily centered on their potential as ligands for metal-catalyzed reactions. The structural features of this compound offer several points for modification to create tailored ligands that can influence the activity and selectivity of a catalytic process.
The carboxylic acid group is a key feature for ligand design, as it can coordinate directly to a metal center or be converted into other functional groups that can act as coordinating sites. For instance, conversion to an amide or ester can introduce additional donor atoms (N or O) that can bind to a metal.
Furthermore, the aromatic ring can be functionalized to create multidentate ligands. The chloro and nitro substituents can be replaced or modified through various organic reactions to introduce phosphine, amine, or other coordinating groups. The synthesis of N-heterocyclic carbene (NHC) precursors from related cinnamic acid derivatives has been reported, and these NHCs are highly effective ligands in a variety of catalytic reactions, including cross-coupling reactions. ajol.info
The potential applications of this compound derivatives in catalysis are outlined below:
Homogeneous Catalysis: Derivatives can be designed as ligands for transition metal catalysts used in reactions such as Heck coupling, Suzuki coupling, and hydrogenation. The electronic properties of the ligand, influenced by the substituents on the aromatic ring, can be tuned to optimize catalytic activity.
Heterogeneous Catalysis: The molecule can be anchored to a solid support through its carboxylic acid group to create supported catalysts. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts.
Asymmetric Catalysis: Chiral ligands can be synthesized from this compound by introducing chiral auxiliaries. These ligands can be used in asymmetric catalysis to produce enantiomerically enriched products, which are of high value in the pharmaceutical industry.
The following table summarizes the potential roles of this compound derivatives in catalytic applications.
| Catalytic Application | Role of this compound Derivative | Potential Reaction Type |
| Homogeneous Catalysis | Ligand for transition metal complexes. | Cross-coupling, hydrogenation, oxidation. |
| Heterogeneous Catalysis | Anchorable ligand for solid supports. | Continuous flow reactions, recyclable catalysis. |
| Asymmetric Catalysis | Precursor for chiral ligands. | Enantioselective synthesis. |
Advanced Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Purification and Separation
Chromatography is a fundamental tool for the separation and purification of 4-Chloro-3-nitrocinnamic acid from reaction mixtures and for the analysis of its purity. unirioja.es Different chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offer distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a highly versatile and widely used technique for the analysis of non-volatile compounds like cinnamic acid derivatives. tandfonline.com For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, offering excellent resolution and sensitivity. unirioja.esshimadzu.com
Developing a robust HPLC method involves the careful optimization of several parameters to achieve efficient separation from starting materials, by-products, and other impurities. ajol.info
Key Method Development Parameters:
Stationary Phase: A C18 (octadecylsilyl) column is commonly employed for the separation of cinnamic acid and its derivatives due to its hydrophobic nature, which provides good retention for these moderately polar compounds. rsc.org
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with an acid modifier) and an organic solvent. ajol.info A common combination is a buffered aqueous solution (e.g., 0.1% formic acid or acetic acid in water) and an organic modifier like acetonitrile or methanol. shimadzu.comrsc.org The acid helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.
Elution Mode: Gradient elution, where the proportion of the organic solvent is increased over time, is often preferred over isocratic elution. This allows for the effective separation of compounds with a wider range of polarities and can shorten the total run time.
Detection: Due to the presence of the aromatic ring and chromophoric nitro group, this compound can be readily detected using a UV-Vis spectrophotometer. nih.gov The detection wavelength is typically set at a λmax where the compound exhibits maximum absorbance to ensure high sensitivity, such as 292 nm, which has been used for similar structures. rsc.org
Flow Rate and Temperature: A typical flow rate is around 1.0 mL/min. Column temperature is usually maintained at a constant value (e.g., 25-30 °C) to ensure reproducible retention times.
The developed method must be validated according to established guidelines (e.g., ICH) to ensure its linearity, precision, accuracy, sensitivity, and robustness. ajol.info
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 292 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. libretexts.org However, compounds like this compound, which are polar and have low volatility due to the carboxylic acid group, are not suitable for direct GC analysis. libretexts.org To make them amenable to GC, they must first be converted into more volatile derivatives. libretexts.orgmetbio.net
Derivatization Process: The most common derivatization strategy for carboxylic acids is esterification. This process replaces the acidic proton of the carboxyl group with an alkyl group, reducing polarity and increasing volatility.
Common Derivatization Reagents:
Silylation Reagents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for converting carboxylic acids into their volatile trimethylsilyl (TMS) esters.
Alkylating Agents: Diazomethane can be used to form methyl esters, although it is toxic and explosive. Alternatively, reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (like BF3 or HCl) can produce the corresponding ester.
Once derivatized, the sample can be injected into the GC system. The separation is based on the boiling points of the compounds and their interaction with the stationary phase of the GC column. metbio.net A flame ionization detector (FID) is commonly used for detection, although a mass spectrometer (MS) provides structural information for definitive identification. libretexts.org Given the presence of chlorine and a nitro group, an electron capture detector (ECD) could also be employed for high-sensitivity analysis. epa.gov
| Step | Description | Example |
|---|---|---|
| Derivatization | Conversion to a volatile form. | Esterification with BSTFA to form a TMS ester. |
| Column | Selection of an appropriate capillary column. | DB-5 or similar non-polar to mid-polar column. |
| Injector | Introduction of the sample. | Split/splitless injector at ~250 °C. |
| Oven Program | Temperature gradient to elute compounds. | Initial temp 100 °C, ramp to 280 °C. |
| Detector | Detection of eluted compounds. | FID, MS, or ECD. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions, such as the synthesis of this compound. mdpi.comnih.gov It is commonly used to qualitatively track the consumption of starting materials and the formation of the product. ekb.eg For instance, in a Knoevenagel condensation to synthesize this compound, TLC can differentiate the aldehyde starting material from the cinnamic acid product. nih.govnih.gov
TLC Procedure:
Stationary Phase: A silica gel plate is the standard choice for a moderately polar compound like this compound.
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is used. The ratio is optimized to achieve good separation, typically aiming for an Rf value of 0.3-0.5 for the product.
Spotting and Development: Small spots of the reaction mixture, starting materials, and a co-spot are applied to the baseline of the TLC plate. The plate is then placed in a chamber containing the eluent, which moves up the plate by capillary action.
Visualization: After development, the plate is dried and visualized. The spots can be seen under UV light (at 254 nm) due to the UV-active nature of the aromatic ring. mdpi.com Staining with reagents like potassium permanganate can also be used for visualization.
By comparing the spots of the reaction mixture to the standards, one can determine if the starting material has been consumed and if the desired product has formed.
Purity Determination Methodologies (Beyond basic % purity)
Beyond a simple percentage purity value obtained from techniques like HPLC, a more profound assessment of purity involves characterizing specific types of impurities, such as chiral isomers and trace-level contaminants.
Trace Impurity Analysis
The detection and quantification of trace-level impurities are essential for ensuring the safety and efficacy of chemical intermediates. These impurities can be organic (e.g., starting materials, by-products) or inorganic (e.g., residual metals from catalysts).
Trace Organic Impurity Analysis: High-sensitivity techniques like HPLC with a diode-array detector (DAD) or a mass spectrometer (MS) are used to identify and quantify organic impurities. GC-MS can be used for volatile or derivatized impurities. These methods can detect impurities at parts-per-million (ppm) levels or lower.
Trace Metal Analysis: If catalysts (e.g., palladium) are used in the synthesis, it is crucial to analyze for residual metal content. acs.org
Inductively Coupled Plasma (ICP) Spectroscopy: ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) are the standard techniques for trace metal analysis. thermofisher.comintertek.com They offer extremely low detection limits, often in the parts-per-billion (ppb) range. The analysis typically requires the organic sample to be digested in strong acid to bring the metals into solution before introduction into the instrument. intertek.comyoutube.com
| Impurity Type | Analytical Technique | Typical Detection Limit |
|---|---|---|
| Organic By-products | HPLC-MS, GC-MS | ppm to ppb |
| Residual Solvents | Headspace GC-MS | ppm |
| Catalytic Metals (e.g., Pd, Co) | ICP-MS | ppb to ppt |
| Heavy Metals (e.g., Pb, As) | ICP-MS, ICP-OES | ppb |
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric analysis is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This method is particularly useful for determining the thermal stability and decomposition profile of a compound. plos.org
For this compound, a TGA scan would reveal the temperatures at which significant mass loss occurs, indicating decomposition. The decomposition of this molecule is expected to be a multi-stage process due to the presence of different functional groups: the carboxylic acid, the nitro group, and the chlorinated phenyl ring.
Expected Decomposition Profile:
Based on the analysis of similar compounds, the decomposition of this compound would likely proceed in distinct stages. The initial mass loss, occurring at lower temperatures, could be attributed to the decarboxylation of the cinnamic acid moiety, releasing carbon dioxide. Subsequent mass loss at higher temperatures would likely involve the decomposition of the nitro group and the cleavage of the carbon-chlorine bond.
A hypothetical TGA thermogram would exhibit plateaus where the compound is stable, followed by sharp drops in mass corresponding to decomposition events. The derivative of the TGA curve (DTG) would show peaks at the temperatures of the maximum rate of mass loss, providing more precise information about the decomposition kinetics.
Hypothetical TGA Data for this compound:
| Temperature Range (°C) | Mass Loss (%) | Corresponding Decomposition Event (Hypothetical) |
| 180 - 250 | ~20% | Decarboxylation (-COOH group) |
| 250 - 400 | ~35% | Decomposition of the nitro group (-NO2) and fragmentation of the aromatic ring |
| > 400 | ~25% | Further fragmentation and release of chlorinated species |
| Residual Mass | ~20% | Charred residue |
Note: This data is illustrative and based on the expected behavior of similar compounds.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability
Differential scanning calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions, providing insights into the purity and polymorphic forms of a compound. mdpi.com
For this compound, a DSC analysis would be instrumental in determining its melting point and assessing its thermal stability. The thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak of this endotherm is the melting point, and the area under the peak is proportional to the enthalpy of fusion. A sharp melting peak is often indicative of a high degree of purity.
Following the melting, if the temperature is further increased, an exothermic event may be observed. This exotherm would correspond to the decomposition of the compound, often releasing a significant amount of energy. The onset temperature of this exothermic peak provides a measure of the thermal stability of the compound. For nitro-containing compounds, this decomposition can be energetic.
Expected DSC Findings:
A typical DSC curve for this compound would show a sharp endothermic peak corresponding to its melting point. Product specifications from suppliers indicate a melting point in the range of 183-189°C. thermofisher.com At higher temperatures, a broad exothermic peak would likely be observed, indicating the onset of thermal decomposition. The energy released during this decomposition can also be quantified from the DSC data.
Hypothetical DSC Data for this compound:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting (Endotherm) | 183 | 186 | 120 - 150 |
| Decomposition (Exotherm) | 220 | 260 | -400 to -600 |
Note: This data is illustrative and based on the expected behavior of similar compounds and available melting point data.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The future synthesis of 4-chloro-3-nitrocinnamic acid and its derivatives is increasingly geared towards environmentally benign and efficient methodologies. The principles of green chemistry are paramount in this endeavor, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bepls.comrsc.org
Future research will likely focus on several key areas:
Catalytic Innovations: There is a significant opportunity to move beyond traditional methods by developing advanced catalytic systems. This includes the use of palladium N-heterocyclic carbene catalysts for Mizoroki-Heck cross-coupling reactions, which have shown excellent air and moisture stability and compatibility with a range of substrates. ajol.info Further exploration of solid-supported catalysts, such as those based on graphene oxide or co-polymerized boronic acids, could lead to solvent-free reaction conditions and catalysts that can be recycled multiple times without significant loss of activity. nih.gov
Biocatalysis: Enzymatic synthesis represents a highly sustainable pathway. Research into promiscuous plant ligases, such as 4-coumarate:CoA ligase (4CL), could enable the bio-orthogonal ligation of coenzyme A (CoA) with substituted cinnamic acids. d-nb.inforesearchgate.net This approach not only operates under mild conditions but can also be integrated into biocatalytic cascades to produce complex derivatives. researchgate.net Genetic engineering of microbial hosts like Escherichia coli or Saccharomyces cerevisiae to express enzymes such as phenylalanine ammonia-lyase (PAL) offers a route to produce the cinnamic acid backbone from simple sugars, which can then be functionalized. frontiersin.org
Greener Reaction Conditions: A shift towards more sustainable solvents and reaction conditions is anticipated. Methodologies like the modified Steglich esterification, which uses acetonitrile instead of chlorinated solvents, demonstrate a move towards greener processes. nih.gov Further research into mechanochemistry, which can reduce or eliminate the need for bulk solvents, presents another promising avenue for the sustainable synthesis of cinnamic acid amides and hydrazides. beilstein-journals.org
Table 1: Comparison of Synthetic Methodologies for Cinnamic Acid Derivatives
| Methodology | Key Features | Potential Advantages for this compound |
|---|---|---|
| Palladium N-Heterocyclic Carbene Catalysis | Mizoroki-Heck cross-coupling; air and moisture stable catalyst. ajol.info | Efficient C-C bond formation under robust conditions. |
| Biocatalysis (e.g., 4CL Enzyme) | Enzymatic ligation with Coenzyme A; operates in aqueous media. d-nb.inforesearchgate.net | High selectivity, mild reaction conditions, reduced by-products. |
| Modified Steglich Esterification | Uses acetonitrile as a greener solvent; mild heating. nih.gov | Avoids hazardous chlorinated solvents, faster reaction times. |
| Mechanochemistry | Solvent-free or low-solvent continuous flow reactions. beilstein-journals.org | Reduced solvent waste, potential for scalability. |
| Graphene Oxide Catalysis | Solvent-free amidation; recyclable catalyst. nih.gov | High sustainability, reduced environmental impact. |
Deepening Mechanistic Understanding of Chemical and Biological Interactions
A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational application in drug discovery and materials science. The electronic properties conferred by the electron-withdrawing chloro and nitro groups significantly influence the reactivity of the aromatic ring, the double bond, and the carboxylic acid function. chemimpex.commdpi.com
Future research should prioritize:
Computational and Spectroscopic Analysis: Advanced computational tools, particularly Density Functional Theory (DFT), can be used to model the molecular geometry, vibrational frequencies, and local reactive sites of this compound and its derivatives. researchgate.net Such in silico studies help predict how the molecule will interact with biological targets. researchgate.netuniud.it These theoretical models can be validated and refined through experimental techniques like FT-IR and FT-Raman spectroscopy. researchgate.net
Kinetics and In Situ Monitoring: To understand how reactions proceed, real-time in situ monitoring techniques are invaluable. nih.gov Methodologies such as reaction progress kinetic analysis can provide deep insights into complex catalytic reactions, helping to optimize conditions and improve yields. mckgroup.org For mechanochemical syntheses, techniques like in situ powder X-ray diffraction and Raman spectroscopy can reveal reaction pathways and identify transient intermediates that are invisible to conventional analysis. nih.gov
Structure-Activity Relationship (SAR) Studies: The biological activity of cinnamic acid derivatives is highly dependent on the substituents on the aromatic ring. mdpi.comnih.gov Systematic studies are needed to elucidate how the specific placement of the chloro and nitro groups on the this compound scaffold influences its antimicrobial, anticancer, or anti-inflammatory properties. nih.govnih.govmdpi.comeurekaselect.com This involves synthesizing libraries of related compounds and correlating structural modifications with changes in biological efficacy. The introduction of halogens is known to increase antibacterial activity, making this compound a promising starting point. nih.gov
Development of Advanced Materials and Functional Molecules
The inherent chemical functionalities of this compound make it a valuable building block for the creation of advanced materials and functional molecules. chemimpex.com Its rigid structure can be incorporated into polymers, while the reactive groups offer sites for further chemical modification.
Future avenues for development include:
Functional Polymers and Coatings: The compound is already noted for its application in polymers and coatings. chemimpex.com Future work could focus on synthesizing polymers where the this compound moiety imparts specific properties, such as enhanced thermal stability, altered refractive index, or antimicrobial surfaces. The nitro group, for instance, could be reduced to an amine to allow for further polymerization or cross-linking.
Bioactive Hybrids: The cinnamic acid skeleton is a well-established pharmacophore. mdpi.comnih.gov Future research will involve creating hybrid molecules by coupling this compound with other known bioactive agents. This strategy aims to develop multifunctional agents with synergistic or complementary activities, such as combining its potential antimicrobial properties with the anticancer activity of another molecule. nih.govmdpi.com
Photochemical Materials: The conjugated system of cinnamic acid is known to interact with light. This suggests potential applications in photochemical materials. chemimpex.com Research could explore its use in photoresists, UV-curable coatings, or as a scaffold for photosensitizers in photodynamic therapy, where the heavy chlorine atom could enhance intersystem crossing.
Integration with Artificial Intelligence and Machine Learning in Drug Design and Materials Discovery
For this compound, key applications of AI and ML will include:
Generative AI for De Novo Design: Generative AI models can design novel derivatives of this compound that are optimized for multiple parameters simultaneously, such as biological potency, synthetic accessibility, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. novalix.comyoutube.com These tools can explore a vast chemical space to propose innovative structures that a human chemist might not conceive. youtube.com
Predictive Modeling and Virtual Screening: Machine learning models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on existing data from cinnamic acid derivatives to predict the biological activity of new virtual compounds. mdpi.com This allows for the rapid virtual screening of large libraries of potential derivatives of this compound to identify the most promising candidates for synthesis and testing, saving significant time and resources. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net
Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose viable synthetic routes. biopharmatrend.com This can accelerate the "make" stage of research by identifying the most efficient and cost-effective ways to synthesize novel derivatives of this compound designed by generative models.
Table 2: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Function | Potential Impact |
|---|---|---|
| Generative AI | Designs novel molecules with optimized multi-parameter profiles. novalix.comyoutube.com | Accelerates lead optimization by generating candidates with higher success probability. |
| Virtual Screening | Identifies potential inhibitors against biological targets from large compound databases. dntb.gov.uaresearchgate.net | Reduces the number of compounds that need to be synthesized and tested experimentally. |
| QSAR Modeling | Predicts biological activity based on chemical structure. mdpi.com | Guides the design of more potent and selective derivatives. |
| Retrosynthesis Tools | Proposes efficient synthetic pathways for target molecules. biopharmatrend.com | Overcomes synthetic bottlenecks and reduces the time from design to testing. |
Interdisciplinary Research Opportunities
The full potential of this compound can only be unlocked through collaboration across multiple scientific disciplines. The complexity of modern molecular science requires the integration of expertise from chemistry, biology, materials science, and computer science.
Key interdisciplinary opportunities include:
Chemical Biology: Collaboration between synthetic organic chemists and biologists is essential to design and evaluate new bioactive derivatives. Chemists can synthesize novel compounds based on biological insights, while biologists can test these compounds in relevant assays to understand their mechanism of action and guide further chemical modifications.
Materials Science and Engineering: The development of new materials requires a partnership between chemists who can design and synthesize novel molecular building blocks and materials scientists who can characterize the properties of the resulting materials and engineer them for specific applications, such as advanced coatings or biomedical devices.
Computational and Experimental Synergy: A powerful research paradigm involves the close integration of computational modeling and experimental work. Computational chemists can use AI and simulation tools to predict promising molecular candidates and reaction pathways, which can then be prioritized for experimental synthesis and validation by bench chemists. researchgate.netuniud.it This iterative cycle of prediction and experimentation can dramatically accelerate the pace of discovery.
By pursuing these future research directions, the scientific community can harness the full potential of this compound as a valuable scaffold for developing new medicines, advanced materials, and sustainable chemical processes.
Q & A
Q. What are the standard synthetic protocols for preparing derivatives of 4-chloro-3-nitrocinnamic acid in academic research?
- Methodological Answer : A common approach involves coupling this compound with amines (e.g., 1-acetylpiperazine) using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide derivatives. The reaction typically proceeds in anhydrous solvents (e.g., DMF or DCM) under inert atmospheres. After purification via column chromatography, the chlorine substituent can undergo nucleophilic aromatic substitution (e.g., with thiophenols) using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., distinguishing nitro and chloro groups via and chemical shifts).
- HPLC or LC-MS : To assess purity and detect residual reactants.
- Melting point analysis : To compare with literature values for consistency.
- FT-IR spectroscopy : To verify functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Avoid prolonged skin contact, as nitroaromatic compounds may exhibit toxicity. Dispose of waste via approved hazardous waste protocols, and consult safety data sheets (SDS) for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for derivatizing this compound?
- Methodological Answer : DFT calculations (e.g., using hybrid functionals like B3LYP) can model electronic effects of substituents (nitro and chloro groups) on reaction thermodynamics and kinetics. For example:
- Compute Fukui indices to predict reactive sites for nucleophilic attack.
- Simulate transition states to compare activation energies for different reaction conditions (solvent, catalyst).
- Validate computational results against experimental yields or spectroscopic data .
Q. What strategies resolve low yields in amide coupling reactions involving this compound?
- Methodological Answer :
- Catalyst optimization : Replace EDC with DCC (dicyclohexylcarbodiimide) or add DMAP (4-dimethylaminopyridine) as a coupling accelerator.
- Solvent selection : Switch to THF or acetonitrile if DMF causes side reactions.
- Temperature control : Conduct reactions at 0–5°C to suppress racemization or decomposition.
- Workup refinement : Use acid-base extraction to remove unreacted reagents before chromatography .
Q. How do steric and electronic effects influence the reactivity of the chlorine substituent in nucleophilic displacement reactions?
- Methodological Answer : The nitro group at the 3-position strongly activates the 4-chloro substituent toward nucleophilic substitution via resonance and inductive effects. Steric hindrance from the cinnamic acid backbone may slow reactions with bulky nucleophiles (e.g., arylthiols). Experimental validation involves:
- Comparing reaction rates with electron-donating vs. electron-withdrawing groups.
- Using Hammett plots to correlate substituent effects with reaction kinetics.
- Monitoring intermediates via NMR (if fluorine-containing nucleophiles are used) .
Q. What analytical techniques differentiate regioisomers in nitrocinnamic acid derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve positional isomers unambiguously (e.g., SHELXL software for structure refinement) .
- 2D NMR (COSY, NOESY) : Identify coupling patterns between aromatic protons.
- Mass spectrometry (HRMS) : Confirm molecular formulas and detect fragmentation patterns unique to each isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
